molecular formula C19H15Cl2NO4 B12472506 1,3-Dichloropropan-2-yl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

1,3-Dichloropropan-2-yl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12472506
M. Wt: 392.2 g/mol
InChI Key: QLEWUXVEYFKDKS-UHFFFAOYSA-N
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Description

1,3-Dichloropropan-2-yl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichloropropane moiety and a dioxoisoindole carboxylate group.

Preparation Methods

The synthesis of 1,3-Dichloropropan-2-yl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dichloropropan-2-ol with 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid under specific conditions. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Dichloropropan-2-yl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dichloropropan-2-yl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dichloropropan-2-yl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1,3-Dichloropropan-2-yl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate include:

    1,3-Dichloropropan-2-yl chloroformate: This compound has a similar dichloropropane moiety but differs in its functional groups.

    1,3-Dichloropropan-2-yl methanesulfonate: Another related compound with different substituents on the propan-2-yl group.

    1,3-Dichloropropan-2-yl (Z)-octadec-9-enoate: This compound features a long-chain fatty acid ester instead of the dioxoisoindole carboxylate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15Cl2NO4

Molecular Weight

392.2 g/mol

IUPAC Name

1,3-dichloropropan-2-yl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C19H15Cl2NO4/c1-11-3-2-4-13(7-11)22-17(23)15-6-5-12(8-16(15)18(22)24)19(25)26-14(9-20)10-21/h2-8,14H,9-10H2,1H3

InChI Key

QLEWUXVEYFKDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(CCl)CCl

Origin of Product

United States

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